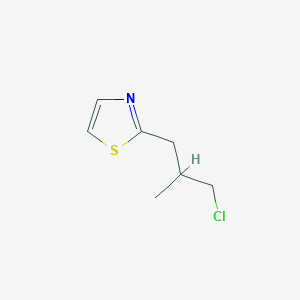

2-(3-Chloro-2-methylpropyl)-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10ClNS |

|---|---|

Molecular Weight |

175.68 g/mol |

IUPAC Name |

2-(3-chloro-2-methylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C7H10ClNS/c1-6(5-8)4-7-9-2-3-10-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

VAVPKDOGOHOOAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC=CS1)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 3 Chloro 2 Methylpropyl 1,3 Thiazole and Analogues

Classical and Modified Hantzsch Thiazole (B1198619) Synthesis in the Context of Chloroalkyl Substituted Thiazoles.organic-chemistry.orgmdpi.comsynarchive.com

The Hantzsch thiazole synthesis, first described in 1887, is a fundamental method for the formation of the thiazole ring. synarchive.com It traditionally involves the reaction of an α-haloketone with a thioamide. synarchive.comyoutube.com This approach and its subsequent modifications are well-suited for the synthesis of thiazoles bearing chloroalkyl substituents.

Condensation Reactions of α-Halocarbonyl Compounds with Thioamides.organic-chemistry.orgresearchgate.net

The core of the Hantzsch synthesis is the condensation reaction between an α-halocarbonyl compound and a thioamide. organic-chemistry.org In the context of synthesizing chloroalkyl-substituted thiazoles, this would involve a thioamide reacting with an α-haloketone that already contains the desired chloroalkyl chain. The mechanism initiates with the sulfur of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in the α-halocarbonyl compound. youtube.com This is followed by an intramolecular cyclization where the nitrogen of the imine intermediate attacks the carbonyl carbon, leading to the formation of a thiazoline (B8809763) intermediate, which then dehydrates to form the aromatic thiazole ring. youtube.com

Kinetic studies on the reaction between α-halo ketones and thioamides have shown that the reaction typically follows second-order kinetics, being first order with respect to each reactant. researchgate.net The reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield.

A general representation of this reaction is depicted below:

Table 1: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

For the specific synthesis of 2-(3-Chloro-2-methylpropyl)-1,3-thiazole, the corresponding thioamide, 3-chloro-2-methylpropanethioamide, would be reacted with an appropriate α-halocarbonyl compound.

One-Pot and Multi-Component Approaches to Thiazole Ring Formation.mdpi.comnih.govnih.govacs.org

To improve efficiency and reduce waste, one-pot and multi-component modifications of the Hantzsch synthesis have been developed. mdpi.comnih.gov These approaches circumvent the need to isolate intermediates, saving time and resources. In a typical one-pot synthesis of a 2-aminothiazole (B372263) derivative, an active methylene (B1212753) ketone, a halogenating agent (like trichloroisocyanuric acid instead of toxic I2), and thiourea (B124793) can be reacted in a single vessel. nih.gov This strategy can be adapted for the synthesis of other substituted thiazoles.

Multi-component reactions (MCRs) have also emerged as powerful tools for the synthesis of complex thiazole derivatives in a single step. nih.govbepls.com For instance, a three-component reaction involving an α-bromo ketone, thiourea, and a substituted benzaldehyde (B42025) in the presence of a reusable catalyst can afford highly substituted thiazoles in good yields. mdpi.com These methods offer a greener and more efficient alternative to traditional multi-step syntheses. acs.orgbepls.com

Table 2: Comparison of Synthetic Approaches

| Approach | Description | Advantages |

|---|---|---|

| Classical Hantzsch | Stepwise reaction of α-haloketone and thioamide. | Well-established, versatile. |

| One-Pot Synthesis | All reactants are combined in a single reaction vessel. | Time-saving, cost-effective, reduced waste. nih.gov |

Alternative Cyclization Reactions for 1,3-Thiazole Ring Construction with Halogenated Alkyl Chains.organic-chemistry.orgrsc.org

Beyond the Hantzsch synthesis, other cyclization strategies exist for constructing the 1,3-thiazole ring, which can be adapted for the inclusion of halogenated alkyl chains. One such method involves the reaction of thioamides with α,β-unsaturated carbonyl compounds. bepls.com Another approach utilizes the reaction of dithiocarbamates with α-halocarbonyl compounds in water, providing a green and high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles.

Furthermore, cascade reactions offer an efficient route to substituted thiazoles. For example, a cascade reaction involving a Michael addition followed by an intramolecular cyclization can be employed. rsc.org The regioselectivity of such reactions can often be controlled by the reaction conditions. rsc.orgrsc.org

Regioselective and Stereoselective Syntheses of this compound and Related Structures.nih.govacs.orgnih.gov

The synthesis of specifically substituted thiazoles like this compound requires careful control over the regiochemistry and, in the case of chiral analogues, the stereochemistry of the reactions.

Regiocontrolled synthesis of substituted thiazoles can be achieved through sequential palladium-catalyzed coupling reactions on a pre-formed thiazole ring. nih.gov This allows for the precise placement of substituents at desired positions. Additionally, chemo- and stereoselective synthesis of substituted thiazoles can be accomplished from tertiary alcohols bearing alkene and alkyne groups using alkaline earth catalysts. acs.orgnih.gov

Control of Diastereoselectivity in Thiazole Synthesis

Enantioselective Approaches to Chiral Thiazole Derivatives.rsc.orgnih.gov

The development of enantioselective methods for the synthesis of chiral thiazole derivatives is an active area of research, driven by the importance of enantiomerically pure compounds in medicinal chemistry. Asymmetric cascade reactions, utilizing chiral bifunctional hydrogen-bonding organocatalysts, have been successfully employed for the enantioselective construction of novel chiral spirooxindoles incorporating a thiazole nucleus, achieving excellent enantioselectivities. rsc.org

Another approach involves the solid-phase synthesis of chiral polyaminothiazoles using the Hantzsch synthesis, where chiral polyamines are reacted with isothiocyanates and α-halogenoketones. nih.gov These methods provide a pathway to chiral thiazole derivatives with high enantiomeric purity. While not specifically targeting this compound, these enantioselective strategies could be adapted for its synthesis or that of its chiral analogues.

Green Chemistry Principles and Sustainable Protocols in Thiazole Synthesis

The application of green chemistry to the synthesis of thiazole derivatives aims to address the shortcomings of traditional methods, which often involve hazardous solvents, harsh reaction conditions, and lengthy reaction times. bepls.comresearchgate.net Key advancements in this area include the use of solvent-free conditions, environmentally benign reaction media, alternative energy sources like microwave and ultrasound, and the development of recyclable catalytic systems. bepls.comresearchgate.net These approaches not only reduce the environmental impact but also often lead to improved yields and shorter reaction times. bepls.com

Solvent-free synthesis and the use of green solvents are cornerstone principles of green chemistry that have been successfully applied to the synthesis of thiazole analogues. Performing reactions without a solvent or in an environmentally benign medium like water or acetic acid can significantly reduce chemical waste and associated hazards. nih.govresearchgate.net

One-pot, multi-component reactions under solvent-free conditions are particularly efficient for constructing thiazole derivatives. bepls.comresearchgate.net For instance, the Hantzsch thiazole synthesis, a classical method for preparing thiazoles, can be effectively conducted without a solvent. researchgate.net This approach often involves grinding the reactants together at room temperature, which can lead to high yields in a short amount of time. researchgate.net

Water is another attractive medium for thiazole synthesis due to its non-toxic, non-flammable, and inexpensive nature. bepls.com Catalyst-free multicomponent reactions in water have been reported for the synthesis of various trisubstituted thiazoles, offering advantages such as high yields and the avoidance of harmful by-products. bepls.com Similarly, acetic acid has been utilized as an environmentally friendly solvent for the synthesis of fused-thiazole derivatives, resulting in quantitative yields with water as the only byproduct. nih.gov

The following table summarizes findings for the synthesis of thiazole analogues in environmentally benign media.

| Reactants | Catalyst/Conditions | Solvent | Product | Yield (%) | Reference |

| α-haloketones, thiourea, o-hydroxybenzaldehyde | Grinding, room temperature | Solvent-free | Hantzsch thiazole derivatives | Not specified | researchgate.net |

| Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Catalyst-free, microwave | Water | Trisubstituted thiazoles | Good to very good | bepls.com |

| Epoxy-ketone, thiourea/thioamide | No reagent, 100°C | Acetic acid | Fused-thiazole derivatives | Quantitative | nih.gov |

| Dithiocarbamates, α-halocarbonyl compounds | Catalyst-free, reflux | Water | 4-substituted-2-(alkylsulfanyl)thiazoles | 75-90 | bepls.com |

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including thiazoles. These techniques often lead to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govmdpi.com

Microwave-Assisted Synthesis:

Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reaction rates. researchgate.net This has been demonstrated in the one-pot, three-component synthesis of thiazolyl-pyridazinediones, where microwave heating in the presence of a chitosan (B1678972) biocatalyst resulted in high yields and short reaction times. nih.gov Similarly, the Hantzsch thiazole synthesis has been efficiently carried out under microwave conditions, offering improved yields and requiring less rigorous purification compared to conventional refluxing. researchgate.net The synthesis of 1,3-thiazolidin-4-ones, a related heterocyclic system, has also been achieved rapidly and in good yields using microwave-enhanced condensation. eurekaselect.comresearchgate.net

Ultrasonic-Mediated Synthesis:

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. researchgate.net This energy-efficient method has been successfully employed for the synthesis of various thiazole derivatives. mdpi.comnih.gov For example, the synthesis of novel thiazoles using a recyclable cross-linked chitosan hydrogel biocatalyst was significantly enhanced by ultrasonic irradiation, leading to mild reaction conditions, reduced reaction times, and consistently high yields. mdpi.comnih.gov Another study demonstrated the efficient synthesis of Hantzsch thiazole derivatives using a reusable silica-supported tungstosilisic acid catalyst under ultrasound, which provided higher yields in shorter times compared to conventional heating. nih.gov

The table below presents data from studies on the microwave-assisted and ultrasonic-mediated synthesis of thiazole analogues.

| Synthesis Method | Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |

| Microwave-Assisted | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan | Thiazolyl-pyridazinediones | High/Efficient | 4-8 min | nih.gov |

| Microwave-Assisted | Ketone, thiourea | Iodine, DMF | 2-Amino-4-arylthiazoles | Good | 5-6 min | researchgate.net |

| Ultrasonic-Mediated | Thiosemicarbazone derivative, α-haloketones | PIBTU-CS hydrogel | Novel thiazoles | High | Not specified | mdpi.com |

| Ultrasonic-Mediated | 3-(bromoacetyl)-4-hydroxy-2H-pyran-2-one, thiourea, benzaldehydes | SiW.SiO2 | Hantzsch thiazole derivatives | 79-90 | Not specified | nih.gov |

| Ultrasonic-Mediated | Thiocarbohydrazones, α-haloketones | Solvent-free | 1,3-Thiazole derivatives | Good | Not specified | researchgate.net |

Chitosan, a naturally occurring biopolymer, and its derivatives have emerged as promising eco-friendly biocatalysts for thiazole synthesis. mdpi.comnih.gov For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been used as a catalyst in the ultrasound-assisted synthesis of novel thiazoles. nih.gov This biocatalyst demonstrated higher yields and shorter reaction times compared to unmodified chitosan and could be reused multiple times. nih.gov Similarly, a cross-linked chitosan hydrogel (PIBTU-CS) has been shown to be an efficient and recyclable base catalyst for the synthesis of 1,3-thiazole derivatives under ultrasonic irradiation. mdpi.com

In addition to biocatalysts, solid-supported catalysts have also been employed. Silica-supported tungstosilisic acid (SiW.SiO2) has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. nih.gov This catalyst is easily recoverable by simple filtration and can be reused in subsequent reactions. nih.gov

The following table provides an overview of recyclable catalytic systems used in the synthesis of thiazole analogues.

| Catalyst | Reactants | Synthesis Method | Product | Recyclability | Reference |

| Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) | Thiosemicarbazone, hydrazonoyl chlorides, α-bromo-1-arylethan-1-ones | Ultrasonic irradiation | Novel thiazoles | Reusable for multiple cycles | nih.gov |

| Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel | Thiosemicarbazone derivative, hydrazonoyl halides, α-haloketones | Ultrasonic irradiation | Novel 1,3-thiazoles | Reusable multiple times without significant loss in efficiency | mdpi.com |

| Silica supported tungstosilisic acid (SiW.SiO2) | 3-(bromoacetyl)-4-hydroxy-2H-pyran-2-one, thiourea, benzaldehydes | Conventional heating or ultrasonic irradiation | Hantzsch thiazole derivatives | Recoverable by filtration and reusable | nih.gov |

Reaction Mechanisms and Kinetic Investigations of 2 3 Chloro 2 Methylpropyl 1,3 Thiazole and Its Reactivity

Detailed Mechanistic Pathways of Thiazole (B1198619) Ring Formation with Chloroalkyl Precursors

The most established and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. nih.govbepls.com This method generally involves the condensation reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group, such as thioamides, thioureas, or thiosemicarbazides. nih.govresearchgate.net For the formation of a 2-substituted thiazole like 2-(3-Chloro-2-methylpropyl)-1,3-thiazole, the reaction would likely involve a thioamide and an α-haloketone or α-haloaldehyde bearing the appropriate chloroalkyl moiety.

The mechanism of the Hantzsch synthesis is a well-documented process that proceeds through several key steps. nih.gov

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the halo-carbonyl compound. This step results in the formation of an acyclic intermediate. The sulfur atom is a soft nucleophile, making it highly reactive towards the carbon atom bearing the halogen. nih.gov

Cyclization: Following the initial nucleophilic attack, an intramolecular cyclization occurs. The nitrogen atom of the thioamide intermediate attacks the carbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate, typically a hydroxythiazoline. nih.gov

Dehydration: The final step in the formation of the aromatic thiazole ring is the elimination of a water molecule from the hydroxythiazoline intermediate. This acid- or base-catalyzed dehydration step is the driving force for the aromatization of the ring system.

A plausible synthetic route to this compound via the Hantzsch synthesis is depicted below, reacting 4-chloro-3-methyl-1-halobutan-2-one with thioformamide.

Figure 1: Proposed Hantzsch Synthesis Pathway

A general representation of the Hantzsch synthesis adapted for the formation of this compound.

The progression of the Hantzsch synthesis involves the formation of distinct intermediates that can sometimes be isolated. nih.gov The initial S-alkylation product is a key acyclic intermediate. The subsequent cyclization leads to the formation of a 4-hydroxy-4,5-dihydrothiazole (hydroxythiazoline) derivative.

The stability of these intermediates and the energy of the transition states connecting them are influenced by various factors, including the nature of the substituents on both reactants, the solvent, and the reaction temperature. For instance, electron-withdrawing groups on the α-halocarbonyl compound can accelerate the initial nucleophilic attack by increasing the electrophilicity of the α-carbon. The transition state for the cyclization step involves the formation of the C-N bond, and its energy barrier will dictate the rate of ring closure. The final dehydration step to form the aromatic thiazole is typically thermodynamically favorable.

| Step | Reactants | Intermediate/Transition State | Product |

| 1. Nucleophilic Attack | Thioamide + α-Halocarbonyl | Acyclic thioether intermediate | - |

| 2. Cyclization | Acyclic thioether intermediate | Hydroxythiazoline intermediate | - |

| 3. Dehydration | Hydroxythiazoline intermediate | Aromatic thiazole ring | Final Product |

Reactivity and Transformations Involving the Chloroalkyl Side Chain of this compound

The chloroalkyl side chain attached to the C2 position of the thiazole ring is a primary alkyl halide, making it susceptible to a variety of nucleophilic substitution reactions. The reactivity is governed by the electrophilic nature of the carbon atom bonded to the chlorine atom.

The chlorine atom on the propyl side chain can be displaced by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, characterized by the inversion of stereochemistry if a chiral center were present. However, given the primary nature of the alkyl halide, SN1 pathways are generally disfavored unless strong carbocation-stabilizing factors are present. The thiazole ring itself is electron-withdrawing, which can slightly influence the reactivity of the adjacent side chain.

Common nucleophilic substitution reactions include:

Cyanation: Reaction with sodium or potassium cyanide to introduce a nitrile group, a versatile precursor for amines, carboxylic acids, and amides.

Azidation: Reaction with sodium azide (B81097) to form an alkyl azide, which can be subsequently reduced to a primary amine.

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to yield ethers. sciepub.com

Thiolation: Reaction with thiolates to form thioethers.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to produce the corresponding amines.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| CN⁻ | NaCN | R-CH₂-CN | Nitrile |

| N₃⁻ | NaN₃ | R-CH₂-N₃ | Azide |

| RO⁻ | NaOR' | R-CH₂-OR' | Ether |

| RS⁻ | NaSR' | R-CH₂-SR' | Thioether |

| NH₂R' | R'NH₂ | R-CH₂-NHR' | Secondary Amine |

| I⁻ | NaI (Finkelstein Reaction) | R-CH₂-I | Alkyl Iodide |

R represents the 2-(2-methyl-1,3-thiazolyl)ethyl moiety.

The presence of both the nucleophilic nitrogen atom in the thiazole ring and the electrophilic chloroalkyl side chain raises the possibility of intramolecular reactions. nih.gov An intramolecular SN2 reaction could potentially occur where the thiazole nitrogen attacks the carbon bearing the chlorine atom. This would lead to the formation of a fused, bicyclic thiazolium salt.

Such cyclizations are dependent on the length and flexibility of the alkyl chain, which must be able to adopt a conformation that allows the nucleophile and electrophile to come into proximity. For the this compound, this would involve the formation of a six-membered ring fused to the thiazole, a process that is generally kinetically and thermodynamically feasible. The rate of such a reaction would compete with intermolecular substitution reactions, with its favorability increasing in dilute solutions.

Theoretical Elucidation of Reaction Pathways for Thiazole Derivatives

The elucidation of reaction pathways for thiazole derivatives, including compounds structurally related to this compound, is increasingly being guided by theoretical and computational chemistry. These methods provide profound insights into the molecular-level details of reaction mechanisms, transition states, and the electronic properties of molecules, which are often challenging to determine experimentally. Density Functional Theory (DFT) has emerged as a particularly powerful tool in this domain, enabling the study of the electronic structure, stability, and reactivity of thiazole compounds. researchgate.neteurjchem.com

Theoretical investigations often begin with the optimization of the ground-state geometry of the reactant molecules. Subsequent calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state structures, which are the energetic maxima along the reaction coordinate. The energy of activation can then be determined from the energy difference between the reactants and the transition state. orientjchem.org

A key aspect of these theoretical studies is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the reactivity and the nature of chemical reactions. researchgate.net A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov

For instance, in the synthesis of thiazole derivatives, theoretical calculations can be used to compare different possible reaction pathways and predict the most likely product. nih.gov By calculating the energies of intermediates and transition states for various mechanistic possibilities, researchers can determine the most energetically favorable route.

The following interactive data table summarizes key parameters often calculated in theoretical studies of thiazole derivatives to elucidate their reaction pathways.

| Parameter | Description | Typical Application in Thiazole Chemistry |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicting nucleophilic character and sites of electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicting electrophilic character and sites of nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, calculated from the transition state energy. | Comparing the feasibility of different reaction pathways; a lower Ea indicates a faster reaction. |

| NBO Charges | Atomic charges calculated using Natural Bond Orbital analysis, reflecting the electron distribution. | Identifying reactive sites within the thiazole ring and its substituents. |

| Stabilization Energy (E2) | A measure of the strength of donor-acceptor interactions within the molecule from NBO analysis. | Quantifying the stability provided by hyperconjugative interactions. |

Detailed research findings from computational studies on various thiazole derivatives have provided valuable insights. For example, DFT calculations have been used to investigate the equilibrium geometry and stability of newly synthesized pyrazole (B372694) and 1,3-thiazole derivatives. eurjchem.com In other studies, the comparison between experimentally obtained spectroscopic data and theoretically calculated results has helped to confirm the structures of novel thiazole compounds. researchgate.net

Furthermore, theoretical methods are employed to understand the regioselectivity of reactions involving thiazole rings. By analyzing the electron density and orbital coefficients at different positions of the thiazole nucleus, it is possible to predict which sites are more susceptible to electrophilic or nucleophilic attack, thus explaining the observed product distribution in chemical syntheses. analis.com.my

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 2 3 Chloro 2 Methylpropyl 1,3 Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(3-Chloro-2-methylpropyl)-1,3-thiazole in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the atomic connectivity and spatial arrangement can be constructed.

Based on established data for the thiazole (B1198619) moiety and substituted alkanes, a predicted set of ¹H and ¹³C NMR chemical shifts can be proposed. The protons on the thiazole ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The protons of the 3-chloro-2-methylpropyl side chain would resonate in the aliphatic region. For instance, the methyl protons would likely appear as a doublet, while the methylene (B1212753) and methine protons would exhibit more complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole H-4 | ~7.2-7.4 | Doublet |

| Thiazole H-5 | ~7.7-7.9 | Doublet |

| CH (side chain) | ~2.2-2.4 | Multiplet |

| CH₂ (side chain, C1') | ~3.0-3.2 | Doublet of doublets |

| CH₂Cl (side chain) | ~3.6-3.8 | Doublet of doublets |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole C2 | ~165-170 |

| Thiazole C4 | ~120-125 |

| Thiazole C5 | ~140-145 |

| CH (side chain) | ~35-40 |

| CH₂ (side chain, C1') | ~40-45 |

| CH₂Cl (side chain) | ~45-50 |

To confirm the assignments from one-dimensional NMR and to establish the precise connectivity, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations would be expected between the methine proton and both the methylene protons and the methyl protons of the side chain. It would also confirm the coupling between the H-4 and H-5 protons of the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would provide direct one-bond correlations between protons and their attached carbons. This would be crucial for definitively assigning the ¹³C signals for each CH, CH₂, and CH₃ group in the side chain, as well as the C-4 and C-5 carbons of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons. NOESY would be particularly useful for determining the preferred conformation of the side chain relative to the thiazole ring. For example, correlations between the C1' methylene protons and the H-5 proton of the thiazole ring would suggest a specific spatial arrangement.

The flexibility of the 3-chloro-2-methylpropyl side chain allows for multiple conformations. The magnitudes of the proton-proton coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum can be used in conjunction with the Karplus equation to estimate the dihedral angles along the C-C bonds of the side chain. This analysis would help in determining the population of different staggered conformations (gauche and anti). Furthermore, quantitative NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide internuclear distances, which can be used as constraints in molecular modeling to build a 3D model of the predominant conformation in solution.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming its elemental composition (C₇H₁₀ClNS). The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

The fragmentation pathways under electron ionization (EI) can be predicted based on the stability of the resulting fragments. Key fragmentation steps would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the thiazole ring, leading to the formation of a stable thiazolyl-methyl cation.

Loss of a chlorine radical: Fragmentation involving the loss of a chlorine atom from the side chain.

McLafferty-type rearrangement: If sterically feasible, a rearrangement involving the transfer of a hydrogen atom followed by cleavage.

Fragmentation of the thiazole ring: The thiazole ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN or acetylene.

Predicted Mass Spectrometry Adducts and Fragments

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 176.0295 |

| [M+Na]⁺ | 198.0114 |

| [M]⁺ | 175.0217 |

| [M-Cl]⁺ | 140.0532 |

Note: Predicted m/z values are for the most abundant isotope and are based on data for the isomeric compound 2-(1-chloro-2-methylpropyl)-1,3-thiazole. libretexts.org

Vibrational Spectroscopy (FT-IR, FT-Raman) and Correlation with Theoretical Predictions

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The C-H stretching vibrations of the thiazole ring would appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the side chain would be observed between 3000 and 2850 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1650-1450 cm⁻¹ range. The C-S stretching vibration of the thiazole ring typically appears in the 900-600 cm⁻¹ region. A key feature would be the C-Cl stretching vibration from the side chain, which is expected in the 800-600 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Thiazole) | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N Stretch (Thiazole) | ~1620 |

| C=C Stretch (Thiazole) | ~1580, ~1500 |

| C-Cl Stretch | 800-600 |

To aid in the assignment of the experimental vibrational bands, theoretical calculations using methods like Density Functional Theory (DFT) would be performed. By optimizing the geometry of the molecule and calculating its vibrational frequencies, a theoretical spectrum can be generated. Correlation of the experimental FT-IR and FT-Raman spectra with the theoretically predicted vibrational modes allows for a more confident and detailed assignment of the observed bands.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography of closely related thiazole derivatives provides invaluable information about the solid-state structure. mdpi.com Crystallographic studies on substituted thiazoles have consistently shown the planarity of the five-membered thiazole ring.

Analysis of crystal structures of related compounds reveals typical bond lengths and angles for the thiazole core. For example, the C-S bond lengths are generally in the range of 1.70-1.75 Å, while the C=N bond is typically around 1.30-1.35 Å. The internal angles of the ring are dictated by its five-membered nature.

Furthermore, X-ray diffraction studies would elucidate the intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, that govern the crystal packing. The conformation of the side chain in the solid state would also be determined, which could then be compared to the predominant conformation observed in solution by NMR. This comparison can provide insights into the influence of the crystalline environment on the molecular structure.

Theoretical and Computational Chemistry Investigations of 2 3 Chloro 2 Methylpropyl 1,3 Thiazole

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state properties of 2-(3-Chloro-2-methylpropyl)-1,3-thiazole by approximating the exchange-correlation energy, a key component of the total electronic energy.

Molecular Geometry Optimization and Energetics

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) No published data is available for this specific compound. The table below is for illustrative purposes only and does not represent actual calculated values.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C2-N3 (Thiazole) | ~1.37 Å |

| Bond Length | C4-C5 (Thiazole) | ~1.38 Å |

| Bond Length | C-Cl | ~1.78 Å |

| Bond Angle | N3-C2-S1 (Thiazole) | ~115° |

| Dihedral Angle | C5-C4-C(propyl)-C(propyl) | Variable (Conformation Dependent) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. For this compound, the distribution of the HOMO and LUMO densities would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the lone pairs on the nitrogen and sulfur atoms of the thiazole (B1198619) ring would likely contribute significantly to the HOMO.

Table 2: Illustrative Frontier Molecular Orbital Energies Specific calculated values for this compound are not available in the literature. This table is for illustrative purposes.

| Parameter | Energy (eV) (Illustrative) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Charge Distribution Analysis (e.g., Electrostatic Potential Maps, NBO analysis)

The distribution of electron density within a molecule governs its electrostatic interactions and reactivity. Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the chlorine atom, with positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a more quantitative picture of charge distribution by assigning partial charges to each atom. NBO analysis also details charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which can explain the stability arising from conjugation and hyperconjugation.

Quantum Chemical Descriptors and Local Reactivity Analysis (e.g., Fukui Functions, Parr Functions)

To gain deeper insights into the reactivity of specific atomic sites within this compound, local reactivity descriptors derived from DFT are employed. Fukui functions, for example, indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to identify the most electrophilic and nucleophilic sites with greater precision than MEP maps alone. Parr functions provide similar information regarding the sites for nucleophilic and electrophilic attack.

Conformational Landscape Exploration and Energy Barrier Calculations

The propyl side chain of this compound can rotate around its single bonds, leading to different spatial arrangements called conformers. A conformational analysis is necessary to identify the most stable conformers and the energy barriers for interconversion between them. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. The results of such a study would reveal the preferred conformation of the side chain and how easily it can change its shape, which can be important for its interaction with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions in non-biological systems

While DFT calculations provide information about static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This can provide insights into the molecule's conformational flexibility, its interactions with solvent molecules, and its behavior in a non-biological condensed phase. For example, an MD simulation could be used to study how the molecule diffuses in a particular solvent or how it interacts with a surface.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and electronic characterization of novel compounds. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters. kbhgroup.intandfonline.comresearchgate.net These theoretical predictions, when compared with experimental data, offer a detailed validation of the computed molecular structure and a deeper understanding of its electronic properties. researchgate.netmdpi.com

Computational methods, such as DFT with the B3LYP functional and a 6-311G(d,p) basis set, are commonly used to optimize the molecular geometry of thiazole derivatives in the gas phase. kbhgroup.intandfonline.comresearchgate.net Following geometry optimization, the vibrational frequencies (IR spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra) can be calculated. kbhgroup.inresearchgate.netmdpi.com

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is crucial for assigning the absorption bands observed in experimental Fourier-transform infrared (FT-IR) spectra. kbhgroup.in The calculated harmonic vibrational frequencies from DFT are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. tandfonline.com

The comparison allows for the confident assignment of complex vibrational modes, including the characteristic stretching and bending vibrations of the thiazole ring, the C-H bonds of the alkyl side chain, and the C-Cl bond.

Table 1: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies for a Thiazole Derivative

| Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) FT-IR (cm⁻¹) | Vibrational Assignment |

| ~3100 | ~3105 | Aromatic C-H str. |

| ~2960 | ~2957 | Aliphatic C-H str. |

| ~1645 | ~1646 | C=N str. (thiazole ring) |

| ~1600 | ~1608 | C=C str. (thiazole ring) |

| ~700 | ~690 | C-S str. |

| ~650 | ~655 | C-Cl str. |

Note: This table is a representative example based on typical data for thiazole derivatives and does not represent actual experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for structure determination. claremont.edu The Gauge-Independent Atomic Orbital (GIAO) method is widely employed in computational chemistry to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.com Theoretical calculations are typically performed using the optimized molecular geometry, and the results are compared against experimental spectra recorded in a suitable solvent, such as CDCl₃ or DMSO-d₆. mdpi.comnih.gov

Good agreement between the calculated and observed chemical shifts confirms the proposed molecular structure. mdpi.comclaremont.edu Discrepancies can point to specific conformational effects or intermolecular interactions in the experimental environment that are not fully captured by the theoretical model.

Table 2: Representative Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Experimental ¹H NMR (ppm) | Theoretical ¹H NMR (ppm) |

| H4 (thiazole) | ~7.70 | ~7.75 |

| H5 (thiazole) | ~7.25 | ~7.30 |

| CH₂ (alpha to thiazole) | ~3.10 | ~3.15 |

| CH (methyl-bearing) | ~2.20 | ~2.25 |

| CH₂Cl | ~3.60 | ~3.65 |

| CH₃ | ~1.10 | ~1.15 |

Note: This table is an illustrative example based on typical data for substituted thiazoles and does not represent actual experimental data for this compound.

Table 3: Representative Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Experimental ¹³C NMR (ppm) | Theoretical ¹³C NMR (ppm) |

| C2 (thiazole) | ~168 | ~168.5 |

| C4 (thiazole) | ~143 | ~143.2 |

| C5 (thiazole) | ~115 | ~115.5 |

| CH₂ (alpha to thiazole) | ~35 | ~35.4 |

| CH (methyl-bearing) | ~38 | ~38.1 |

| CH₂Cl | ~48 | ~48.3 |

| CH₃ | ~18 | ~18.2 |

Note: This table is an illustrative example based on typical data for substituted thiazoles and does not represent actual experimental data for this compound.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. tandfonline.commdpi.com These calculations predict the maximum absorption wavelengths (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. kbhgroup.in The predicted spectra can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule, typically π → π* and n → π* transitions associated with the thiazole ring's conjugated system. kbhgroup.intandfonline.com The agreement between theoretical and experimental λₘₐₓ values validates the understanding of the compound's electronic structure. researchgate.net

This comprehensive approach, integrating theoretical predictions with experimental measurements, provides a robust and detailed characterization of the spectroscopic properties of this compound, ensuring a high level of confidence in its structural and electronic assignment.

Chemical Transformations and Functionalization Strategies of 2 3 Chloro 2 Methylpropyl 1,3 Thiazole

Functionalization Reactions of the 1,3-Thiazole Ring

The thiazole (B1198619) ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the sulfur and nitrogen atoms, as well as the 2-alkyl substituent. analis.com.my The electron-donating nature of the alkyl group can influence the regioselectivity of electrophilic substitution reactions. analis.com.my

Halogenation of the thiazole ring is a common strategy to introduce a functional handle for further modifications. The position of halogenation is dependent on the reaction conditions and the substituents present on the ring. ias.ac.in For 2-alkylthiazoles, electrophilic halogenation typically occurs at the C5 position, which is the most electron-rich. pharmaguideline.com However, under different conditions, halogenation at other positions might be achievable.

Table 1: Halogenation Reactions of Thiazole Derivatives

| Reagent | Position of Halogenation | Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | C5 | Acetonitrile, room temperature | nih.gov |

| Copper(II) Bromide (CuBr₂) | C5 | Acetonitrile, room temperature | nih.govnih.gov |

| N-Chlorosuccinimide (NCS) | C5 | Acetonitrile, room temperature | nih.gov |

Metallation of the thiazole ring, typically using organolithium reagents, is another powerful tool for functionalization. The position of metallation is directed by the most acidic proton. In 2-methylthiazole, deprotonation can occur at the C2-methyl group or the C5-position. acs.org The resulting organometallic species can then react with various electrophiles to introduce a wide range of substituents.

Directed ortho-metallation is a technique where a directing group on the ring guides the metallation to an adjacent position. uwindsor.cabaranlab.org While the 2-(3-chloro-2-methylpropyl) group is not a classical directing group, its electronic and steric properties could influence the regioselectivity of metallation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to thiazole derivatives. researchgate.net Halogenated thiazoles, prepared as described above, can participate in reactions like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions allow for the introduction of aryl, vinyl, and alkynyl groups onto the thiazole core.

Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization step of halogenation. nih.gov This approach involves the direct coupling of a C-H bond on the thiazole ring with an aryl halide. The regioselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Table 2: Examples of Cross-Coupling Reactions on Thiazole Rings

| Reaction Type | Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | 2-Arylthiazole | nih.gov |

| Heck Coupling | Pd(OAc)₂ | Alkene | 2-Alkenylthiazole | mdpi.com |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | 2-Alkynylthiazole | nih.gov |

Derivatization and Further Transformations of the Chloroalkyl Side Chain

The chloroalkyl side chain of 2-(3-Chloro-2-methylpropyl)-1,3-thiazole is a key site for a variety of chemical modifications, primarily through nucleophilic substitution reactions.

The chlorine atom on the propyl side chain is a good leaving group, making it susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, leading to a vast library of new derivatives.

Common nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines leads to the formation of amino-substituted thiazole derivatives.

Thiols: Thiolates can displace the chloride to form thioethers.

Alcohols and Phenols: Alkoxides or phenoxides can be used to synthesize the corresponding ethers.

Cyanide: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (B81097): Formation of an azido derivative, a precursor for triazoles or amines via reduction.

The efficiency of these substitution reactions can be influenced by factors such as the solvent, temperature, and the presence of a base.

The chloroalkyl side chain can also be a starting point for the construction of more complex carbon skeletons. For instance, it can react with organometallic reagents, such as Grignard reagents or organocuprates, in cross-coupling reactions to form new carbon-carbon bonds. This allows for the extension and branching of the side chain.

Furthermore, the chloride can be converted to other functional groups that are more amenable to carbon-carbon bond-forming reactions. For example, conversion to an iodide can facilitate certain coupling reactions.

Ring Modification and Rearrangement Chemistry of Thiazole-Containing Systems

While less common than functionalization of the ring or side chain, modifications to the thiazole ring itself or rearrangements of the entire molecular scaffold can lead to novel heterocyclic systems. Under certain conditions, such as high temperatures or in the presence of strong acids or bases, the thiazole ring can undergo cleavage or rearrangement.

For example, certain substituted thiazoles have been shown to undergo ring-opening reactions when treated with strong nucleophiles. The resulting intermediates can then potentially cyclize in a different manner to form new heterocyclic structures. However, specific examples of such transformations for this compound are not extensively documented and would likely require harsh reaction conditions.

Synthesis of Complex Polyheterocyclic Architectures Incorporating the 1,3-Thiazole Scaffold

The versatile reactivity of the 1,3-thiazole ring and its derivatives serves as a cornerstone in the construction of intricate polyheterocyclic systems. The strategic incorporation of functionalized side chains, such as the 3-chloro-2-methylpropyl group at the 2-position of the thiazole nucleus, provides a valuable synthon for subsequent annulation reactions, leading to the formation of fused heterocyclic architectures. These complex structures are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique photophysical properties.

The chloroalkyl moiety in this compound is a key electrophilic site, susceptible to nucleophilic attack by a variety of reagents. This reactivity is harnessed in intramolecular and intermolecular cyclization strategies to forge new heterocyclic rings fused to the parent thiazole core. The presence of the methyl group on the propyl chain can influence the regioselectivity of these cyclization reactions and the stereochemistry of the resulting products.

One prominent strategy for constructing polyheterocyclic systems from haloalkyl-substituted thiazoles involves their reaction with binucleophilic reagents. For instance, the reaction of a 2-(haloalkyl)thiazole with a compound containing two nucleophilic centers, such as an amino-thiol or a diamine, can lead to the formation of a new fused ring. The initial step typically involves the alkylation of the more reactive nucleophile by the chloroalkyl side chain, followed by an intramolecular cyclization to complete the heterocyclic framework.

A hypothetical, yet chemically plausible, pathway for the synthesis of a fused thiazole derivative, such as a tetrahydropyrimido[2,1-b]thiazole, could commence with the reaction of this compound with a suitable amino-pyrimidine or a related nitrogenous heterocycle. The reaction would likely proceed via an initial N-alkylation, followed by a base-mediated intramolecular cyclization to yield the fused bicyclic system. The reaction conditions, including the choice of base and solvent, would be critical in directing the outcome of the reaction and maximizing the yield of the desired polyheterocyclic product.

While direct experimental data on the cyclization of this compound is not extensively documented in publicly available literature, the principles of heterocyclic synthesis provide a strong foundation for predicting its reactivity. The following table outlines potential polyheterocyclic systems that could be synthesized from this thiazole derivative, based on established cyclization methodologies for related haloalkyl-heterocycles.

| Starting Materials | Reagent | Potential Polyheterocyclic Product | Reaction Type |

| This compound | Thiourea (B124793) | 2-Amino-6-methyl-5,6-dihydro-7H-thiazolo[3,2-a]pyrimidine | Intermolecular N-alkylation followed by intramolecular cyclization |

| This compound | 2-Aminopyridine | 6-Methyl-5,6-dihydro-7H-pyrido[1,2-a]thiazolo[3,2-b]imidazolium chloride | Intermolecular N-alkylation followed by intramolecular cyclization |

| This compound | Ethylenediamine | 6-Methyl-2,3,5,6-tetrahydro-7H-imidazo[1,2-a]thiazolo[3,2-b]imidazole | Intermolecular N-alkylation followed by intramolecular cyclization |

| This compound | o-Phenylenediamine | 7-Methyl-6,7-dihydro-8H-benzo researchgate.netresearchgate.netimidazo[1,2-a]thiazolo[3,2-b]imidazole | Intermolecular N-alkylation followed by intramolecular cyclization |

These proposed transformations highlight the potential of this compound as a versatile building block in the synthesis of novel and complex polyheterocyclic architectures. Further research in this area would be valuable to explore the full synthetic utility of this compound and to evaluate the biological and material properties of the resulting fused heterocyclic systems.

Applications of 2 3 Chloro 2 Methylpropyl 1,3 Thiazole in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The structure of 2-(3-Chloro-2-methylpropyl)-1,3-thiazole is uniquely suited for its role as a versatile synthetic intermediate. The molecule possesses two primary sites of reactivity: the thiazole (B1198619) ring itself and the chloroalkyl side chain. The thiazole core offers sites for electrophilic substitution and its nitrogen atom can act as a nucleophile or a coordination site, while the terminal chlorine atom on the side chain is an excellent leaving group for nucleophilic substitution reactions. pharmaguideline.com This dual reactivity allows for sequential and controlled modifications, making it a valuable precursor for diverse and complex molecular structures.

The this compound molecule is an ideal starting point for creating a wide array of more complex organic scaffolds. The chloroalkyl group is the primary handle for elaboration, enabling the introduction of various functional groups through nucleophilic substitution.

Key transformations include:

Amination: Reaction with primary or secondary amines displaces the chloride to form amino-thiazole derivatives. These products are valuable in medicinal chemistry, as the thiazole-amine motif is a common feature in biologically active compounds.

Alkylation and Arylation: Carbon nucleophiles, such as Grignard reagents or organocuprates, can react with the chloroalkyl side chain to form new carbon-carbon bonds, extending the chain or introducing aryl groups.

Thiolation: Displacement of the chloride with thiolates introduces sulfur-containing moieties, which can be used to build larger sulfur-containing heterocycles or ligands for metal coordination. nih.gov

Cyclization Reactions: The chloroalkyl chain can be used in intramolecular cyclization reactions. For instance, if a nucleophile is introduced at another position on the thiazole ring, the chloroalkyl chain can react to form a fused ring system, a common strategy for building complex heterocyclic frameworks. nih.gov

The thiazole core itself is a "privileged scaffold" in drug discovery, and by modifying the side chain of this compound, chemists can generate libraries of compounds for biological screening. nih.govnih.gov

| Reagent Type | Functional Group Introduced | Potential Application of Product |

|---|---|---|

| Amines (R₂NH) | Amino Group (-NR₂) | Pharmaceutical Scaffolds |

| Thiolates (RS⁻) | Sulfide Group (-SR) | Ligand Synthesis, Agrochemicals |

| Alkoxides (RO⁻) | Ether Group (-OR) | Fine Chemicals |

| Cyanide (CN⁻) | Nitrile Group (-CN) | Intermediate for Carboxylic Acids/Amines |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all reactants. nih.govbeilstein-journals.orgnih.gov While the direct participation of this compound in a classical MCR is not extensively documented, its functional groups make it a suitable candidate for such processes.

The chloroalkyl group can act as an electrophilic component in MCRs. For example, in a reaction involving an amine and an isocyanide (an isocyanide-based MCR), the thiazole derivative could potentially be introduced as the third component, with the chloride being displaced by an intermediate formed from the other two reactants. mdpi.com This would allow for the rapid assembly of complex molecules incorporating the thiazole unit.

Furthermore, derivatives of this compound can be designed to participate in MCRs. For instance, conversion of the chloro group to an aldehyde or an amine would create a molecule that could readily participate in well-known MCRs like the Ugi or Biginelli reactions, leading to highly diverse and complex heterocyclic structures in a single, efficient step. beilstein-journals.orgmdpi.com

Integration into Novel Materials for Optoelectronic and Electronic Applications

The thiazole ring possesses unique electronic properties, including good thermal stability and the ability to participate in π-conjugated systems, making it an attractive component for materials used in electronics and optoelectronics. researchgate.net this compound can serve as a key building block for such materials, with its reactive side chain allowing for its incorporation into larger, functional systems.

Fluorophores (fluorescent molecules) and chromophores (light-absorbing molecules) containing thiazole rings are of significant interest for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). chim.itresearchgate.net The fluorescence properties of these molecules can be tuned by modifying the substituents on the thiazole ring. chim.it

This compound can be used as a precursor to synthesize these materials. The chloro group can be substituted with various electron-donating or electron-withdrawing groups, or with other aromatic systems, to create donor-acceptor (D-A) type fluorophores. researchgate.net These modifications alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission wavelengths of the resulting molecule. For example, reacting the chloro-thiazole derivative with an aromatic amine could create a π-conjugated system with strong intramolecular charge transfer characteristics, a common design feature in modern organic fluorophores. nih.gov

In organic electronic devices such as perovskite solar cells (PSCs) and OLEDs, hole transporting materials (HTMs) are crucial for efficient device performance. acs.org They facilitate the movement of positive charge carriers (holes) between different layers of the device. Thiazole-containing compounds have been successfully employed as HTMs due to their excellent charge transport properties and suitable energy levels. figshare.comresearchgate.net

The carbazole (B46965) structure, known for its favorable hole transport properties, can be conjugated with thiazole moieties to create efficient HTMs. mdpi.com this compound can be a valuable synthetic starting point for creating novel HTMs. By replacing the chlorine atom with larger, electron-rich aromatic systems like carbazole, triphenylamine, or phenothiazine, it is possible to construct molecules with the necessary electronic and physical properties for effective hole transport. acs.orgfigshare.com The design of such molecules often aims to achieve a high HOMO energy level to match the valence band of the active layer (e.g., perovskite) for efficient hole extraction. mdpi.com

| Application Area | Required Molecular Feature | Role of Thiazole Derivative |

|---|---|---|

| Organic Fluorophores | Extended π-conjugation, Donor-Acceptor Structure | Precursor for attaching conjugating or electron-altering groups via the chloroalkyl chain. researchgate.net |

| Hole Transporting Materials (HTMs) | High HOMO energy level, good charge mobility. mdpi.com | Building block for attaching larger, electron-rich aromatic systems. figshare.com |

| Organic Semiconductors | Planar structure, strong intermolecular π-π stacking | Core scaffold for building larger, planar conjugated molecules. |

Application in Ligand Design for Catalysis and Coordination Chemistry

The 1,3-thiazole ring contains both a nitrogen and a sulfur atom, both of which have lone pairs of electrons, making them excellent donor atoms for coordinating to metal ions. researchgate.netresearchgate.net This property has led to the widespread use of thiazole derivatives as ligands in coordination chemistry and catalysis. mdpi.com this compound can be used directly as a monodentate ligand or, more powerfully, as a precursor for more complex multidentate ligands.

The nitrogen atom at the 3-position of the thiazole ring is the primary coordination site for metal ions. mdpi.com The molecule can therefore act as a simple L-type ligand, binding to a metal center and influencing its catalytic activity.

More significantly, the chloroalkyl side chain provides a straightforward method for synthesizing multidentate ligands. By reacting the chloro group with other donor-containing molecules, ligands with enhanced binding affinity and selectivity can be created. For example:

Bidentate N,N' Ligands: Reaction with a pyridine-containing amine could create a ligand that coordinates to a metal through both the thiazole nitrogen and the pyridine (B92270) nitrogen.

Bidentate N,S Ligands: Substitution of the chloride with a thiol-containing group would yield a ligand capable of binding through the thiazole nitrogen and the new sulfur atom.

Pincer Ligands: More complex, multi-step synthetic routes starting from this compound could lead to the formation of pincer ligands, which bind strongly to a metal center through three donor atoms, conferring high stability and catalytic activity to the resulting metal complex.

These thiazole-based ligands can be used to create catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. researchgate.net The electronic and steric properties of the ligand, which can be fine-tuned by modifying the substituents, play a crucial role in determining the efficiency and selectivity of the catalyst.

Patent Landscape Analysis of Synthesis and Non Medicinal Applications for Thiazole Derivatives

Review of Patented Synthetic Routes and Process Innovations for Thiazoles

The synthesis of the thiazole (B1198619) nucleus is a mature field of organic chemistry, with several named reactions providing reliable pathways to this heterocyclic core. Patent literature often focuses on the adaptation and innovation of these classical methods to improve yield, purity, cost-effectiveness, and environmental footprint. The synthesis of 2-(3-Chloro-2-methylpropyl)-1,3-thiazole would likely employ or adapt these established routes.

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring and is frequently cited in patents. This method typically involves the condensation of an α-haloketone with a thioamide. For a compound like this compound, a plausible synthetic approach would involve the reaction of a thioamide with a suitably substituted α-haloketone. Process innovations in patent literature often revolve around the use of novel catalysts, solvent-free conditions, or microwave-assisted synthesis to accelerate the reaction and improve yields.

Another significant approach detailed in patent literature is the reaction of thioamides with various carbonyl compounds and their derivatives. These methods offer alternative pathways that may be advantageous depending on the availability and stability of the starting materials. For instance, patents describe the synthesis of thiazoles from thioamides and α-halocarbonyl compounds.

Recent patent filings have also explored greener synthetic alternatives. These include multi-component reactions in aqueous media, the use of recyclable catalysts, and solvent-free reaction conditions, all aimed at reducing the environmental impact of thiazole synthesis.

| Patent Focus | Key Innovation/Methodology | Potential Relevance to this compound |

| Process Simplification | One-pot synthesis from readily available starting materials, reducing the number of isolation steps. | Could offer a more economical and time-efficient route to the target compound. |

| Yield Improvement | Use of phase-transfer catalysts or novel solvent systems to enhance reaction rates and yields. | Directly applicable to improving the efficiency of the synthesis. |

| Green Chemistry | Microwave-assisted organic synthesis (MAOS) and use of eco-friendly solvents like water. | Provides an environmentally benign approach to the synthesis. |

| Catalyst Development | Application of solid-supported catalysts for easier separation and reusability. | Could lead to a more sustainable and cost-effective manufacturing process. |

Analysis of Patents Pertaining to Non-Medicinal Uses of Thiazole Derivatives

While the medicinal applications of thiazoles are extensive, the patent literature reveals a diverse range of non-medicinal uses for this class of compounds. These applications often exploit the unique electronic and structural properties of the thiazole ring. Although patents specifically mentioning this compound are not prevalent, the applications of structurally similar thiazole derivatives provide a strong indication of its potential utility.

Agrochemicals: A significant number of patents describe the use of thiazole derivatives as active ingredients in agrochemical formulations. Their biological activity is not limited to human medicine, with many thiazoles exhibiting potent fungicidal, insecticidal, and herbicidal properties. The presence of a chlorinated alkyl chain in this compound suggests potential utility in this sector, as halogenated compounds are common in crop protection agents.

Material Science: Thiazole-containing compounds have found applications as components in the synthesis of polymers and dyes. The thiazole ring can act as a stable, electron-rich building block in the creation of complex molecular architectures. Patents in this area describe thiazoles as precursors to conductive polymers, photosensitizers in dye-sensitized solar cells, and components of organic light-emitting diodes (OLEDs).

Chemical Intermediates: The reactivity of the thiazole ring and its substituents makes it a valuable intermediate in the synthesis of more complex molecules. Patents often claim thiazole derivatives not as the final product, but as a key building block for the synthesis of other specialty chemicals. The functional groups on this compound, namely the chloro and methyl groups on the propyl side chain, offer handles for further chemical modification.

| Application Area | Patented Use of Thiazole Derivatives | Potential Role of this compound |

| Agriculture | Fungicides, insecticides, herbicides. | The chloroalkyl moiety suggests potential as a pesticide or fungicide. |

| Dyes and Pigments | Components of azo dyes and fluorescent dyes. | The thiazole core could serve as a chromophore in novel colorants. |

| Polymers | Monomers for the synthesis of specialty polymers with unique thermal or electronic properties. | Could be incorporated into polymer backbones to modify material properties. |

| Corrosion Inhibitors | Additives in coatings and fluids to prevent metal corrosion. | The sulfur and nitrogen atoms in the thiazole ring can coordinate to metal surfaces, offering protection. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.